molecular formula C16H19N5 B12216733 (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine

(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine

Cat. No.: B12216733
M. Wt: 281.36 g/mol
InChI Key: GXDSYRKJXPGYDZ-UHFFFAOYSA-N
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Description

(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine typically involves the formation of the pyrazolo[4,5-e]pyrimidine core followed by the introduction of the methylethyl and benzylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with 4-chloropyrimidine can yield the pyrazolo[4,5-e]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine has been studied for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit CDKs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-benzyl-1-methyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-12(2)21(10-13-7-5-4-6-8-13)16-14-9-19-20(3)15(14)17-11-18-16/h4-9,11-12H,10H2,1-3H3

InChI Key

GXDSYRKJXPGYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C

Origin of Product

United States

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